2-(Chloromethyl)pyridine basic properties
2-(Chloromethyl)pyridine basic properties
An In-depth Technical Guide to the Basic Properties of 2-(Chloromethyl)pyridine For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyridine is an organochlorine compound featuring a pyridine (B92270) ring substituted at the 2-position with a chloromethyl group.[1][2][3] It is a versatile chemical intermediate, particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of the reactive chloromethyl group makes it an excellent electrophile, enabling a wide range of chemical transformations.[1][4] This compound and its more stable hydrochloride salt are key building blocks in medicinal chemistry for creating complex molecular architectures.[5] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, and handling protocols for 2-(Chloromethyl)pyridine and its hydrochloride salt.
Core Physicochemical Properties
2-(Chloromethyl)pyridine is typically encountered in two forms: the free base and its hydrochloride salt. The salt form offers enhanced stability and ease of handling compared to the free base, which often exists as an oil or low-melting solid.[6] The quantitative data for both forms are summarized below.
2-(Chloromethyl)pyridine (Free Base)
The free base is a colorless to pale yellow liquid or solid with a pungent, irritating odor.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN | [1][2][3][4] |
| Molecular Weight | 127.57 g/mol | [1][2][3][4] |
| CAS Number | 4377-33-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid or white solid | [2][3][4] |
| Melting Point | 79 °C | [2] |
| Density | 1.1300 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform. Limited solubility in water. | [4] |
2-(Chloromethyl)pyridine Hydrochloride (Salt)
The hydrochloride salt is a more stable, white to pale brown crystalline solid that is often preferred for synthesis and storage.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₂N (or C₆H₆ClN · HCl) | [6][7][8] |
| Molecular Weight | 164.03 g/mol | [6][7][8] |
| CAS Number | 6959-47-3 | [6][7] |
| Appearance | White to pale brown crystalline solid/mass | [6][7] |
| Melting Point | 120-127 °C | [6][7] |
| Boiling Point | 187.3 °C (at 760 mmHg) | [6] |
| Water Solubility | ≥10 g/100 mL at 22 °C | [6][7][9] |
| Other Solvents | Soluble in ethanol, DMSO, methanol, and acetone.[6][10] | |
| Sensitivity | Hygroscopic | [6][7] |
Chemical Properties and Reactivity
The chemical behavior of 2-(chloromethyl)pyridine is dominated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the pyridine nitrogen.[1] This dual reactivity makes it a valuable bifunctional building block in organic synthesis.[1]
Reactivity as an Electrophile
The chloromethyl group is an excellent electrophile, making the compound highly susceptible to nucleophilic substitution reactions.[4][6] The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to its application in constructing more complex molecules.[11]
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Caption: General Nucleophilic Substitution Pathway.
Applications in Synthesis
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Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its derivatives are foundational for developing drugs such as kinase inhibitors and anti-ulcerative agents.[5][12] For example, it has been used to synthesize gadolinium (III) complexes for use as MRI contrast agents.[6][8]
-
Alkylation Reactions: It is employed as an alkylating agent in base-catalyzed reactions, such as the functionalization of calixarenes.[6][7][8]
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Ligand Synthesis: The molecule is a precursor to various pyridine-containing ligands used in coordination chemistry and catalysis.[2]
Experimental Protocols
Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
A common and efficient laboratory-scale synthesis involves the chlorination of 2-pyridinemethanol (B130429) with thionyl chloride (SOCl₂).[13][14] An alternative industrial method starts with 2-methylpyridine.[14][15][16]
Method 1: From 2-Pyridinemethanol
This protocol describes the conversion of 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride.
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Reaction:
-
Under cooling (ice bath, 0°C) and with constant stirring, slowly add 2-pyridinemethanol (1.0 eq) to an excess of thionyl chloride (SOCl₂, ~4.5 eq) over a period of 2 hours.[13]
-
Once the addition is complete, heat the resulting solution to reflux for 1 hour.[13]
-
After reflux, remove the excess thionyl chloride under vacuum.[13]
-
The remaining solid residue is the crude 2-(chloromethyl)pyridine hydrochloride, which can be used directly in subsequent steps or purified further. The reported yield is nearly quantitative (100%).[13]
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Method 2: Multi-step Synthesis from 2-Methylpyridine
This pathway involves several steps, including oxidation, rearrangement, hydrolysis, and final chlorination.
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Caption: Synthesis of 2-(Chloromethyl)pyridine HCl from 2-Methylpyridine.
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Protocol Overview:
-
Oxidation: 2-Methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid at 70-80°C for 10-14 hours to form N-oxide-2-methylpyridine.[14][16]
-
Rearrangement: The N-oxide intermediate reacts with glacial acetic acid to yield 2-pyridylcarbinol acetate.[14][16]
-
Hydrolysis: The acetate intermediate is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide (B78521) solution) to produce 2-pyridinemethanol.[14][15][16]
-
Chlorination: The resulting 2-pyridinemethanol is reacted with thionyl chloride to afford the final product, 2-chloromethylpyridine hydrochloride.[14][16]
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for determining the purity and assay of 2-(chloromethyl)pyridine hydrochloride. A generalized method is outlined below.
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Principle: The compound is separated on a stationary phase based on its partitioning between the stationary and a liquid mobile phase.[17]
-
Typical Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm).[18]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[18]
-
Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 210 nm or 254 nm).[17][18]
-
Quantification: The purity and concentration are calculated by comparing the peak area of the analyte in the sample to that of a certified reference standard.[17]
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Safe Handling and Storage
2-(Chloromethyl)pyridine and its hydrochloride salt are hazardous compounds that require strict safety protocols.[3][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a full-face respirator.[9][19]
-
Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing, such as overalls and a PVC apron.[19][20][21]
-
Respiratory Protection: If dust or vapors are generated, use a full-face respirator with appropriate cartridges (e.g., type P3).[19]
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing. Wash thoroughly with soap and water.[9][20][21]
-
Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids open.[9][20][21]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[20][21]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[19][20]
-
In all cases of exposure, seek immediate medical attention.[9][20]
-
-
Spill and Disposal:
-
For solid spills, dampen the material with water before transferring it to a suitable container for disposal.[9]
-
Use absorbent paper dampened with water to clean up any remaining material.[9]
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
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